molecular formula C15H19BrN2O3 B2735513 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate CAS No. 457610-84-3

2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2735513
CAS No.: 457610-84-3
M. Wt: 355.232
InChI Key: JOEKIJKNMQSLDL-UHFFFAOYSA-N
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Description

2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound with the molecular formula C15H19BrN2O3 and a molecular weight of 355.232 g/mol. This compound features a cyclohexyl group, a methylamino group, and a bromopyridine carboxylate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-[cyclohexyl(methyl)amino]-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino and oxo groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate is used as a building block in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in organic synthesis .

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential therapeutic effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with various molecular targets. The bromopyridine moiety can participate in binding interactions with enzymes or receptors, while the cyclohexyl and methylamino groups can modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of 2-(Cyclohexyl(methyl)amino)-2-oxoethyl 5-bromonicotinate.

    2-Amino-5-bromopyridine: Another bromopyridine derivative with different functional groups.

    Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative of 5-bromopyridine-3-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of both a cyclohexyl group and a bromopyridine moiety provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical environments .

Properties

IUPAC Name

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-18(13-5-3-2-4-6-13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEKIJKNMQSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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